molecular formula C11H14N2O3 B1590607 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid CAS No. 86847-91-8

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Cat. No.: B1590607
CAS No.: 86847-91-8
M. Wt: 222.24 g/mol
InChI Key: GJUJFYBFOLWZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Integrated Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid exhibits a sophisticated heterocyclic framework built upon a pyridine ring system that serves as the central structural scaffold. The compound's molecular formula C₁₁H₁₄N₂O₃ reflects a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that collectively contribute to its distinctive chemical properties. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 3-[(2,2-dimethylpropanoyl)amino]isonicotinic acid, which precisely describes the substitution pattern and functional group arrangements.

The pyridine ring constitutes the core heterocyclic component, with the carboxylic acid functionality positioned at the 4-position characteristic of isonicotinic acid derivatives. The distinguishing structural feature resides in the 2,2-dimethylpropionylamino substituent located at the 3-position of the pyridine ring, creating a significant steric environment that influences the compound's overall molecular geometry. This substitution pattern generates a molecular weight of 222.24 daltons, with a monoisotopic mass of 222.100442 daltons, reflecting the precise atomic composition and isotopic distribution.

The structural complexity becomes evident when examining the three-dimensional arrangement of functional groups, where the bulky tert-butyl moiety (2,2-dimethylpropyl group) introduces considerable steric hindrance around the amide linkage. The compound's Simplified Molecular Input Line Entry System representation as O=C(O)C1=CC=NC=C1NC(C(C)(C)C)=O provides a linear description of its connectivity pattern. The International Chemical Identifier key GJUJFYBFOLWZSQ-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular arrangement.

Property Value Reference
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Monoisotopic Mass 222.100442 Da
Chemical Abstracts Service Number 86847-91-8
ChemSpider Identification 10549795

Properties

IUPAC Name

3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUJFYBFOLWZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00522671
Record name 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-91-8
Record name 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00522671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acylation Using Acid Anhydrides

One of the established methods involves reacting isonicotinic acid or its amino derivatives with acid anhydrides of 2,2-dimethylpropionic acid (pivalic anhydride) to form the amide linkage.

  • Procedure:
    The amino-substituted isonicotinic acid is dissolved in an aprotic solvent such as dimethylformamide (DMF). Pivalic anhydride is added in equimolar amounts, often with catalytic amounts of 4-dimethylaminopyridine (DMAP) to enhance the acylation rate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Yields and Purity:
    Reported yields range from moderate to high (typically 40–70%), depending on reaction conditions and purification methods. The product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for further applications.

Coupling via Carbodiimide-Mediated Amide Bond Formation

An alternative and widely used method is the carbodiimide-mediated coupling of isonicotinic acid derivatives with 2,2-dimethylpropionyl amines or related intermediates.

  • Procedure:
    The carboxylic acid group of isonicotinic acid is activated using a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like DMAP in DMF solvent. The 2,2-dimethylpropionyl amine is then added to the activated acid intermediate to form the amide bond. This method allows for mild reaction conditions and good selectivity.

  • Advantages:
    This method provides better control over reaction stoichiometry and reduces side reactions. It is particularly useful when sensitive functional groups are present.

Stepwise Protection and Deprotection Strategy

In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are used on amino groups to prevent unwanted side reactions during acylation.

  • Procedure:
    The amino group on the isonicotinic acid derivative is first protected with Boc. The protected intermediate is then reacted with pivalic anhydride or other acid anhydrides. After the acylation step, the Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane at low temperature (0 °C), yielding the free amide product.

  • Yield and Purification:
    This approach typically results in satisfactory yields (30–50%) with high purity. It is favored when multiple functional groups require selective modification.

Purification Techniques

Purification of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid is critical to obtain a product suitable for research or pharmaceutical use.

  • Recrystallization:
    Common solvents include mixtures of benzene and ethyl acetate, acetone, or chloroform. Recrystallization from these solvents yields colorless, needle-like crystals with high purity.

  • Chromatography:
    Silica gel column chromatography using appropriate solvent gradients (e.g., ethyl acetate/hexane mixtures) is employed to separate the desired product from impurities.

  • Drying:
    Final products are dried under vacuum over desiccants such as phosphorus pentoxide (P2O5) to remove residual moisture.

Data Table Summarizing Preparation Conditions and Outcomes

Method Key Reagents/Conditions Yield (%) Purification Method Notes
Direct Acylation with Anhydride Isonicotinic acid derivative, pivalic anhydride, DMAP, DMF, RT 40–70 Recrystallization, chromatography Simple, efficient for bulk synthesis
Carbodiimide Coupling Isonicotinic acid, DCC, DMAP, pivaloyl amine, DMF 50–65 Chromatography, recrystallization Mild conditions, good selectivity
Protection-Deprotection Strategy Boc-protected amine, pivalic anhydride, TFA deprotection 30–50 Recrystallization Useful for multifunctional substrates

Research Findings and Spectroscopic Confirmation

  • Spectroscopic Analysis:
    The synthesized compounds are confirmed by various spectroscopic techniques including ^1H-NMR, ^13C-NMR, IR, and mass spectrometry. For example, the presence of the tert-butyl group from the 2,2-dimethylpropionyl moiety is indicated by characteristic singlets near 1.5 ppm in ^1H-NMR spectra.

  • Yields and Reaction Efficiency: The choice of coupling method and reaction conditions significantly affects the yield and purity. Carbodiimide-mediated coupling is favored for better yields and fewer side products, whereas direct acylation is simpler but may require more rigorous purification.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinic acid moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted isonicotinic acid derivatives.

Scientific Research Applications

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

2-(2,2-Dimethyl-propionylamino)-Isonicotinic Acid Methyl Ester

  • Structure: Differs by the substitution position (2-amino vs. 3-amino) and the presence of a methyl ester instead of a carboxylic acid .
  • Reactivity: The ester is more prone to hydrolysis under basic or enzymatic conditions, whereas the carboxylic acid is stable but may form salts.
  • Applications : Used as a synthetic intermediate, particularly where ester-protected carboxylates are required .

3-((2-Fluoro-4-Iodophenyl)amino)-Isonicotinic Acid

  • Structure: Features a halogenated phenyl group (2-fluoro-4-iodo) on the amino moiety .
  • Molecular Weight: Higher molecular weight (358.11 g/mol) may reduce bioavailability compared to the target compound (222.25 g/mol).
  • Applications : Likely designed for targeted therapies, leveraging halogen interactions in medicinal chemistry .

Isonicotinic Acid Hydrazide (Isoniazid)

  • Structure : Replaces the pivaloyl group with a hydrazide (-NH-NH₂) at the 3-position .
  • Key Differences :
    • Metabolism : Isoniazid undergoes rapid hydrolysis to isonicotinic acid, a process accelerated by microbial enzymes . The pivaloyl group in the target compound may slow metabolism, altering pharmacokinetics.
    • Biological Activity : Isoniazid is a frontline antitubercular drug, while the target compound’s activity remains uncharacterized in the literature.
  • Applications : Isoniazid is clinically used; the target compound may serve as a metabolite or synthetic analog .

Isonicotinic Acid in Metal-Organic Frameworks (MOFs)

  • Structure : Lacks the pivaloyl group, featuring only the carboxylic acid moiety .
  • Key Differences :
    • Coordination Chemistry : The carboxylic acid in isonicotinic acid acts as a linker in MOFs, whereas the target compound’s pivaloyl group may sterically hinder metal coordination.
    • Pore Structure : Isonicotinic acid-derived MOFs exhibit enhanced pore volume and catalytic activity; the target compound’s bulkier group might reduce porosity .
  • Applications: MOFs for environmental catalysis (e.g., dye degradation) vs.

Physicochemical and Functional Comparison

Property 3-(2,2-Dimethyl-propionylamino)-Isonicotinic Acid 2-(Dimethyl-propionylamino)-Isonicotinic Acid Methyl Ester Isonicotinic Acid Hydrazide (Isoniazid)
Molecular Weight 222.25 g/mol 242.26 g/mol 137.14 g/mol
Solubility Amphiphilic (acid + pivaloyl) Lipophilic (ester) Hydrophilic (hydrazide)
Metabolic Stability Likely slower due to pivaloyl group Hydrolyzable to carboxylic acid Rapidly hydrolyzed to isonicotinic acid
Applications Pharmaceutical impurity, synthetic intermediate Synthetic intermediate Antitubercular drug

Biological Activity

3-(2,2-Dimethyl-propionylamino)-isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The compound features an isonicotinic acid moiety linked to a dimethyl propionylamino group. Its molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, which contributes to its unique chemical behavior and biological activity. The structural characteristics enhance its lipophilicity and membrane permeability, facilitating interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways critical for bacterial survival.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and leukemia (HL-60) cells. The compound's action may involve the modulation of apoptotic pathways and interference with cell cycle progression .

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby exerting therapeutic effects. For instance, it has been shown to affect phospholipase A2 activity, which is crucial for arachidonic acid liberation in inflammatory responses .
  • Receptor Modulation : The isonicotinic moiety could facilitate binding to nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and cellular signaling pathways.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on HL-60 leukemia cells, demonstrating a dose-dependent decrease in cell viability with an IC50 value indicating potent activity at low concentrations.
  • Animal Models : In vivo experiments using murine models have shown that administration of the compound prior to tumor induction significantly reduced tumor size compared to controls, suggesting a protective effect against cancer development .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibition of MCF-7 and HL-60 cell proliferation
Enzyme InhibitionAffects phospholipase A2 activity
Receptor InteractionModulates nicotinic acetylcholine receptors

Q & A

Q. What are the established synthetic routes for 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via condensation of pyridine-3,4-dicarboxylic anhydride with 2,2-dimethylpropionylamine under controlled conditions. A two-step approach is often employed:

Acylation : Reacting isonicotinic acid derivatives with 2,2-dimethylpropionyl chloride in anhydrous dichloromethane (DCM) with a catalytic base (e.g., triethylamine) at 0–5°C.

Purification : Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) yields the pure product.
Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of isonicotinic acid to acylating agent) and inert atmosphere conditions to prevent hydrolysis .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify the presence of the dimethylpropionyl group (e.g., singlet at δ 1.2 ppm for six methyl protons) and aromatic protons (δ 7–8 ppm).
  • HPLC : A Primesep 100 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min flow rate for purity assessment (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (expected m/z for C12H16N2O3\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}_3: 236.12).

Advanced Research Questions

Q. What is the hypothesized mechanism of action of this compound against Mycobacterium tuberculosis, and how can this be experimentally validated?

Methodological Answer: The compound may inhibit InhA (enoyl-ACP reductase), a key enzyme in mycobacterial cell wall biosynthesis. Validation strategies include:

Enzyme Assays : Measure InhA activity via NADH oxidation rates in the presence of the compound (IC50_{50} determination).

MIC Testing : Evaluate minimum inhibitory concentrations (MIC) against drug-sensitive (DS) and multidrug-resistant (MDR) strains of M. tuberculosis using the microplate Alamar Blue assay.

Docking Simulations : Use AutoDock Vina to model interactions between the compound and InhA’s active site, focusing on hydrogen bonding with Thr196 and hydrophobic interactions with the alkyl chain .

Q. How can researchers address discrepancies in biological activity data between this compound and its structural analogs?

Methodological Answer: Discrepancies may arise from substituent effects (e.g., dimethylpropionyl vs. trifluoroethoxy groups). Systematic approaches include:

  • SAR Studies : Synthesize analogs with modified acyl groups and compare MIC values.
  • Solubility Profiling : Measure logP values (e.g., shake-flask method) to correlate lipophilicity with membrane permeability.
  • Crystallography : Resolve X-ray structures of compound-enzyme complexes to identify critical binding motifs .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column with a gradient of 0.1% formic acid in water/acetonitrile. Use deuterated internal standards (e.g., d3_3-isonicotinic acid) for quantification in plasma/tissue homogenates.
  • Microscopy : Confocal imaging with fluorescently tagged analogs to track cellular uptake in macrophages .

Data Contradiction and Validation

Q. How should researchers interpret conflicting MIC values reported for this compound across different studies?

Methodological Answer: Potential causes include strain variability, assay conditions (e.g., pH, inoculum size), or compound stability. To resolve contradictions:

Standardize Protocols : Follow CLSI guidelines for broth microdilution assays.

Strain Verification : Genotype M. tuberculosis strains to confirm drug resistance profiles.

Stability Studies : Monitor compound degradation in culture media via HPLC at 24/48-hour intervals .

Computational and Structural Studies

Q. What computational tools are effective for predicting the pharmacokinetic profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate binding kinetics with InhA using GROMACS to assess residence time and conformational stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
Reactant of Route 2
Reactant of Route 2
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.